5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a carbonitrile group and a pyrimidinylamino group, which is further substituted with a methylated tetrahydropyran moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the multicomponent reaction (MCR) involving aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of ethanol as a solvent and ammonium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitrile group yields an amine, while oxidation can produce various oxides .
Scientific Research Applications
5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
5-Bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid methyl ester: This compound has a similar tetrahydropyran moiety and demonstrates similar reactivity.
2-Amino-6-({4,5-dihydroxy-3-oxo-6-[(phosphonooxy)methyl]tetrahydro-2H-pyran-2-yl}amino)hexanoic acid: This compound features a tetrahydropyran ring and exhibits similar chemical properties.
Uniqueness
The uniqueness of 5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C15H17N7O |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
5-[[6-[methyl(oxan-3-yl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H17N7O/c1-22(12-3-2-4-23-9-12)15-5-13(19-10-20-15)21-14-8-17-11(6-16)7-18-14/h5,7-8,10,12H,2-4,9H2,1H3,(H,18,19,20,21) |
InChI Key |
AILODYSGMIEYOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCOC1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.